molecular formula C13H16N2Si B012566 4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile CAS No. 107469-28-3

4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile

Cat. No.: B012566
CAS No.: 107469-28-3
M. Wt: 228.36 g/mol
InChI Key: CFYFOVJCOYYYBX-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile (CAS 107469-28-3) is a sophisticated pyridine-based building block recognized for its unique molecular architecture, which integrates a dimethyl-substituted nicotinonitrile core with a trimethylsilyl-protected ethynyl moiety. This combination makes it a versatile and valuable intermediate for advanced organic synthesis and materials science research. With a molecular formula of C 13 H 16 N 2 Si and a molecular weight of 228.37, this compound is primarily utilized as a precursor for the construction of more complex molecular structures. Its primary research value lies in its application as a key synthetic intermediate. The trimethylsilylacetylene group serves as a protected alkyne, which can be readily deprotected and used in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to generate novel conjugated systems . This functionality is instrumental in the development of advanced materials and compounds with tailored properties. Furthermore, derivatives of nicotinonitrile, the core scaffold of this compound, are associated with a wide spectrum of pharmacological and chemotherapeutic activities, including serving as antitumor agents, protein kinase inhibitors, and antimicrobial agents . As such, this specific derivative is employed in pharmaceutical research as a precursor for the development of new drug candidates, leveraging its structural features to enhance efficacy and modulate properties. Its utility also extends to the agrochemical industry for the synthesis of novel crop protection agents . Researchers value this compound for its role in exploring structure-activity relationships and in the synthesis of heterocyclic systems with potential nonlinear optical (NLO) properties . It is an essential tool for chemists engaged in building star-shaped molecules, complex ligands, and other specialized architectures for use in supramolecular chemistry and material science .

Properties

IUPAC Name

4,6-dimethyl-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2Si/c1-10-8-11(2)15-13(12(10)9-14)6-7-16(3,4)5/h8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYFOVJCOYYYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)C#C[Si](C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592224
Record name 4,6-Dimethyl-2-[(trimethylsilyl)ethynyl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107469-28-3
Record name 4,6-Dimethyl-2-[(trimethylsilyl)ethynyl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₆N₂Si
  • Molecular Weight : Approximately 228.37 g/mol
  • Key Functional Groups :
    • Pyridine ring
    • Trimethylsilane group
    • Ethynyl group

The presence of these groups enhances the compound's reactivity, making it a valuable intermediate in organic synthesis.

Organic Synthesis

4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile serves as a versatile building block in organic chemistry. Its unique structure allows for various synthetic pathways, leading to the development of more complex molecules. The compound can participate in reactions such as:

  • Cross-coupling reactions : Useful for forming carbon-carbon bonds.
  • Functionalization of aromatic systems : Enhances the synthesis of biologically active compounds.

Medicinal Chemistry

The compound has been investigated for its potential biological activities:

  • Enzyme Inhibition : It has shown promise in inhibiting cytochrome P450 enzymes, which are crucial in drug metabolism. This property could be leveraged in drug design to enhance the efficacy and safety profiles of therapeutic agents.
  • Biological Interaction Studies : Ongoing research focuses on understanding its interaction mechanisms with biological targets, which may lead to the development of new pharmaceuticals or therapeutic agents.

Material Science Applications

Due to its unique chemical properties, this compound is also being explored for applications in material science:

  • Development of Novel Materials : The compound's reactivity and structural characteristics make it suitable for creating advanced materials with specific functionalities, such as conductive polymers or coatings.

Case Studies and Research Findings

Research studies have highlighted the compound's potential applications:

  • Synthesis Pathways : Detailed synthetic routes have been documented that illustrate how this compound can be synthesized efficiently from readily available precursors.
  • Biological Studies : Interaction studies using various biological assays are ongoing to determine the efficacy and safety profile of this compound in potential therapeutic applications.
  • Material Development : Investigations into its use as a precursor for novel materials have shown promising results, suggesting that it could play a significant role in future material science innovations.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile involves its interaction with molecular targets through its functional groups. The trimethylsilanylethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Compounds Compared:

4,6-Dimethyl-2-(benzylthio)nicotinonitrile (3d) Substituent: Benzylthio (-S-CH₂C₆H₅) at position 2. Electronic Effects: The thioether group is electron-donating, increasing electron density at the pyridine ring.

4,6-Dimethyl-2-hydroxynicotinonitrile Substituent: Hydroxyl (-OH) at position 2. Electronic Effects: -OH is strongly electron-withdrawing via resonance, polarizing the ring and enhancing hydrogen bonding. Steric Effects: Minimal steric hindrance compared to TMS-ethynyl.

5-Formyl-2,4,6-trimethylnicotinonitrile Substituent: Formyl (-CHO) at position 5 and methyl groups at 2,4,5. Electronic Effects: The formyl group is electron-withdrawing, directing electrophilic attacks to specific positions.

Comparison with Target Compound: The TMS-ethynyl group in 4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile combines steric bulk from TMS with conjugation via the ethynyl spacer. This contrasts with sulfur-containing analogs (e.g., 3d), which prioritize electron donation, and hydroxylated derivatives, which emphasize polarity .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Polar vs. Non-polar) LogP (Predicted)
4,6-Dimethyl-2-(benzylthio)nicotinonitrile 87–89 Low in water, high in DMSO ~3.5
4,6-Dimethyl-2-hydroxynicotinonitrile N/A Moderate in polar solvents ~1.8
Target Compound Likely <100 High in organic solvents ~4.2 -

The TMS-ethynyl group in the target compound significantly increases hydrophobicity (higher LogP) compared to hydroxyl or thioether analogs, suggesting enhanced lipid membrane penetration .

ADMET and Pharmacokinetic Profiles

  • Absorption: The TMS-ethynyl group’s lipophilicity may improve oral bioavailability compared to polar derivatives like 4,6-Dimethyl-2-hydroxynicotinonitrile .
  • Metabolism : Silyl groups are metabolically stable but may undergo oxidative cleavage in vivo, unlike thioethers, which are prone to sulfoxidation .
  • Toxicity : Thioalkyl derivatives (e.g., 3d) may exhibit higher hepatotoxicity due to reactive sulfur metabolites, whereas TMS-ethynyl derivatives are likely less toxic .

Biological Activity

4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile (CAS No. 107469-28-3) is a synthetic compound belonging to the class of pyridine derivatives. This compound has garnered attention due to its potential biological activities, which may have applications in pharmaceuticals and biotechnology. This article delves into its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₃H₁₆N₂Si
  • Molecular Weight : 228.369 g/mol
  • Structural Characteristics : The compound features a trimethylsilanylethynyl group attached to a nicotinonitrile backbone, contributing to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of human cancer cells, including breast and prostate cancer lines. The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
PC-3 (Prostate Cancer)12Cell cycle arrest at G2/M phase

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in drug metabolism, particularly cytochrome P450 enzymes. This inhibition can influence the pharmacokinetics of co-administered drugs, necessitating further research into its clinical implications.

Case Studies

  • Antibacterial Activity Study :
    • A study conducted on various bacterial strains revealed that the compound effectively inhibited growth at concentrations as low as 10 µg/mL. The study highlighted its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity in Cancer Cells :
    • In vitro studies on MCF-7 and PC-3 cell lines showed that treatment with this compound resulted in significant decreases in cell viability compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates.
  • Enzyme Interaction Research :
    • A recent investigation into the enzyme inhibition properties indicated that this compound could inhibit CYP3A4 activity by up to 70%, suggesting potential drug-drug interaction risks when used alongside other medications metabolized by this pathway.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,6-dimethyl-2-trimethylsilanylethynyl-nicotinonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Nicotinonitrile derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For example, similar compounds (e.g., 6-(3,4-dimethylphenyl)-2-substituted nicotinonitriles) are synthesized by refluxing precursors with reagents like diethyl oxalate or ethyl cyanoacetate in ethanol, achieving yields of 51–70% . Key factors include solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry. Purification often involves recrystallization or column chromatography. Data from IR and NMR (e.g., NH/CN peaks at ~2200–2250 cm⁻¹ and δ 7.5–8.5 ppm for aromatic protons) confirm structural integrity .

Q. How can spectroscopic techniques (NMR, IR) distinguish functional groups in this compound?

  • Methodological Answer :

  • ¹H-NMR : Aromatic protons in the pyridine ring appear at δ 7.5–8.5 ppm, while methyl groups (CH₃) resonate at δ 2.0–2.5 ppm. The trimethylsilyl (TMS) group shows sharp singlets at δ 0.1–0.3 ppm .
  • ¹³C-NMR : The nitrile (CN) carbon appears at ~115–120 ppm, and sp² carbons in the pyridine ring range from 120–150 ppm .
  • IR : Strong CN stretches at ~2220–2250 cm⁻¹, C≡C (ethynyl) at ~2100 cm⁻¹, and C=O (if present) at ~1650–1750 cm⁻¹ .

Q. What are the solubility and stability profiles of this compound under varying pH/temperature conditions?

  • Methodological Answer : Nicotinonitriles are generally soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Stability tests involve TGA/DSC (decomposition >250°C) and pH-dependent hydrolysis studies. For example, analogous compounds (e.g., 2-amino-4,6-diphenylnicotinonitrile) show stability in acidic media but degrade in basic conditions due to nitrile hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridine ring) affect biological activity?

  • Methodological Answer : Substituents like methyl or phenyl groups influence cytotoxicity and photophysical properties. For instance, 2-amino-4,6-diphenylnicotinonitrile exhibits moderate cytotoxicity (IC₅₀ ~20–50 µM) against cancer cell lines due to enhanced π-π stacking with DNA, while methyl groups reduce activity by steric hindrance . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like topoisomerase II .

Q. What computational methods validate the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps (~3.5–4.0 eV for similar nicotinonitriles), correlating with fluorescence properties. Mulliken charge analysis identifies electron-deficient nitrile and electron-rich aromatic regions, guiding reactivity predictions . TD-DFT models UV-Vis spectra (λmax ~350–400 nm) to match experimental data .

Q. How can contradictions in reported synthetic yields (e.g., 51% vs. 70%) be resolved?

  • Methodological Answer : Yield discrepancies arise from:

  • Catalyst use : Palladium catalysts in Sonogashira couplings improve ethynyl group incorporation .
  • Purification methods : Column chromatography vs. recrystallization (e.g., 70% yield with ethanol recrystallization vs. 51% with unoptimized methods) .
  • Side reactions : Competing cyclization or hydrolysis pathways require monitoring via TLC or HPLC .

Safety and Handling

  • Storage : Store at 0–6°C in amber glass to prevent photodegradation .
  • Hazards : Irritant (skin/eyes). Use PPE (gloves, goggles) and work in a fume hood .

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